(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIGXXRMJFUUKV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363862 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199174-24-8 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound, also known as (S)-1-Boc-3-hydroxymethylpyrrolidine, is a versatile heterocyclic compound. Its structure combines a pyrrolidine ring, a chiral center at the C-3 position, a protected amine in the form of a tert-butyloxycarbonyl (Boc) group, and a reactive hydroxymethyl group. This unique combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures with specific stereochemistry, which is crucial for the efficacy and safety of many pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.

Structure and Properties

The chemical structure of this compound is characterized by a five-membered saturated nitrogen-containing ring. The Boc protecting group enhances its solubility in organic solvents and prevents unwanted reactions of the secondary amine, while the hydroxymethyl group provides a handle for further chemical modifications.

Chemical Structure

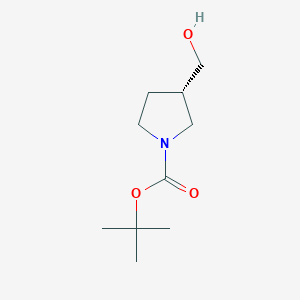

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| CAS Number | 199174-24-8 | [1] |

| Appearance | Colorless oil or white solid | [1] |

| Boiling Point | 289.5 °C at 760 mmHg | [2] |

| Density | 1.084 g/cm³ | [2] |

| Refractive Index | 1.483 | [2] |

| Flash Point | 128.9 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in chloroform, DMSO, and methanol | [1][2] |

| Storage Temperature | 2-8°C | [2] |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |

| IR (film) νₘₐₓ | 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059 cm⁻¹ |

Synthesis

This compound can be synthesized through various routes, often starting from commercially available chiral precursors. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

(S)-1-[(1S)-1'-phenylethyl]pyrrolidine

-

1,2-dichloroethane

-

1-chloroethyl chloroformate

-

Diisopropylethylamine

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve (S)-1-[(1S)-1'-phenylethyl]pyrrolidine in 1,2-dichloroethane at room temperature.

-

Add 1-chloroethyl chloroformate to the solution and reflux the mixture for 5 hours.

-

Cool the reaction mixture to room temperature and add diisopropylethylamine. Reflux the mixture for an additional 3 hours.

-

After cooling, concentrate the mixture and dilute the residue with ethyl acetate. Wash with 1N aqueous hydrochloric acid.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the residue in methanol, add 1N aqueous hydrochloric acid, and wash with ethyl acetate.

-

Alkalize the aqueous solution with solid potassium carbonate and cool to 0°C.

-

In a separate flask, add di-tert-butyl dicarbonate to tetrahydrofuran at 0°C.

-

Add the aqueous solution from step 7 to the THF solution and stir for 3 hours.

-

Extract the organic material with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.[1]

Applications in Drug Development

The chiral nature and functional groups of this compound make it a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

Precursor for Niraparib (PARP Inhibitor)

This compound is a key intermediate in some synthetic routes to Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.

The PARP signaling pathway is crucial for DNA repair. In cancer cells with certain DNA repair defects (like BRCA mutations), inhibiting PARP leads to cell death.

Caption: Role as a precursor to Niraparib and its effect on the PARP signaling pathway.

Precursor for Janus Kinase (JAK) Inhibitors

This compound also serves as a precursor for the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway.

Caption: Role as a precursor to JAK inhibitors and their effect on the JAK-STAT pathway.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in the synthesis of high-value pharmaceutical compounds. Its well-defined stereochemistry and versatile functional groups allow for the construction of complex molecules with precise three-dimensional arrangements, which is a critical aspect of modern drug design. Its application in the synthesis of targeted therapies like PARP inhibitors and JAK inhibitors underscores its significance in the development of treatments for cancer and autoimmune diseases. This guide provides a foundational understanding of its properties and applications for researchers and developers in the pharmaceutical sciences.

References

Synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-hydroxymethylpyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its defined stereochemistry is crucial for the desired biological activity and selectivity of the final pharmaceutical products. This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-1-Boc-3-hydroxymethylpyrrolidine, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The enantioselective synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine can be achieved through several key strategies, primarily utilizing chiral pool starting materials or employing asymmetric synthesis methodologies. The most prominent routes originate from:

-

L-Glutamic Acid: A readily available and inexpensive chiral starting material.

-

L-Malic Acid: Another common chiral pool substrate.

-

Epichlorohydrin: An achiral precursor that can be transformed into the target molecule through a stereocontrolled process.

-

Direct Boc-protection of (S)-3-hydroxymethylpyrrolidine: A straightforward method if the chiral precursor is available.

-

Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid: A functional group interconversion approach.

This guide will delve into the specifics of each of these synthetic pathways.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.

| Starting Material | Key Transformation(s) | Overall Yield | Purity | Key Advantages | Key Disadvantages |

| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Cyclization | ~40-55% | >95% | Readily available, inexpensive chiral source. | Multi-step synthesis. |

| D-Malic Acid | Amidation, Cyclization, Reduction, Boc-protection | Not explicitly stated in reviewed literature | High | Established chiral pool synthesis. | Can be more expensive than L-glutamic acid.[1] |

| Epichlorohydrin | Ring-opening, Reduction, Cyclization, Boc-protection | >85%[1] | >95%[1] | High overall yield, cost-effective starting material.[1] | Requires careful control of stereochemistry. |

| (S)-3-hydroxymethylpyrrolidine | Boc-protection | High | >98% | Single-step, high purity. | Availability and cost of the starting material. |

| (S)-1-Boc-pyrrolidine-3-carboxylic acid | Reduction | High | High | Direct conversion of a related chiral building block. | Availability of the starting carboxylic acid. |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes.

Synthesis from L-Glutamic Acid

This pathway involves the conversion of L-glutamic acid into a suitable intermediate, which is then cyclized to form the pyrrolidine ring.

Step 1: Esterification and N-Boc Protection of L-Glutamic Acid

-

To a solution of L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide to adjust the pH to 8-9.

-

Add di-tert-butyl dicarbonate (Boc)₂O and stir the mixture at room temperature. The reaction progress is monitored by TLC.

-

After completion, the organic solvent is removed under reduced pressure. The aqueous layer is then acidified (e.g., with HCl) and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-L-glutamic acid.

-

The carboxylic acid groups are then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to give the corresponding dimethyl ester. A 92% yield has been reported for the Boc-protection step.

Step 2: Reduction and Cyclization

-

The N-Boc protected glutamic acid diester is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol. This step reduces both ester groups to hydroxyl groups.

-

The resulting diol is then converted into a di-tosylate by reacting with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

The di-tosylate undergoes intramolecular cyclization upon treatment with a suitable amine, which also serves as a base, to form the protected hydroxymethylpyrrolidine.

-

Subsequent workup and purification by column chromatography yield the desired (S)-1-Boc-3-hydroxymethylpyrrolidine. The overall yield for the multi-step process from L-glutamic acid is reported to be in the range of 44% to 55%.

Synthesis from Epichlorohydrin

This method provides a high-yield route from an achiral starting material.[1]

Step 1: Ring-opening of Epichlorohydrin

-

Epichlorohydrin is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to yield 4-chloro-3-hydroxy-butyronitrile.[1]

Step 2: Reductive Cyclization

-

The 4-chloro-3-hydroxy-butyronitrile is then subjected to a one-pot reduction and cyclization. A reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate is used to reduce the nitrile group to a primary amine.[1]

-

The resulting amino alcohol undergoes intramolecular cyclization under basic conditions to form 3-hydroxypyrrolidine.[1]

Step 3: N-Boc Protection

-

The crude 3-hydroxypyrrolidine is then protected with di-tert-butyl dicarbonate in a suitable solvent with a base to afford (S)-1-Boc-3-hydroxypyrrolidine.

-

The final product is purified by crystallization or column chromatography. This process is reported to have an overall yield of over 85% and a purity of greater than 95%.[1]

Direct Boc-protection of (S)-3-hydroxymethylpyrrolidine

This is the most straightforward method, provided the chiral starting material is available.

-

Dissolve (S)-3-hydroxymethylpyrrolidine in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture, typically at 0 °C, and then allow it to warm to room temperature.

-

The reaction is stirred for several hours and monitored by TLC.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathway from L-Glutamic Acid.

Caption: Synthetic pathway from Epichlorohydrin.

Caption: Direct Boc-protection of (S)-3-hydroxymethylpyrrolidine.

Caption: Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Conclusion

The synthesis of (S)-1-Boc-3-hydroxymethylpyrrolidine can be accomplished through various reliable and scalable routes. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and enantiomeric excess. The methods starting from L-glutamic acid and epichlorohydrin represent robust and cost-effective options for large-scale synthesis, while the direct Boc-protection of the pre-existing chiral amine is a highly efficient, albeit potentially more expensive, alternative for smaller-scale applications. This guide provides the necessary foundational information for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS number 199174-24-8

A Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS Number: 199174-24-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 199174-24-8, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a common scaffold in biologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and a functional hydroxymethyl side chain. This unique combination of features makes it a valuable intermediate for creating complex molecules with specific stereochemistry.[1][2]

The presence of the chiral center, the Boc protecting group for the amine, and the primary alcohol functionality allows for a wide range of selective chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and key applications, serving as a technical resource for professionals in research and development.

Physicochemical and Computed Properties

The properties of this compound make it suitable for various synthetic applications. The Boc group enhances solubility in common organic solvents, and the primary alcohol serves as a handle for further functionalization.[1] Quantitative data is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][3] |

| Molecular Weight | 201.26 g/mol | [1][3] |

| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | [3] |

| Appearance | Low melting solid or colorless oil | [1][4] |

| Purity | ≥95% - ≥98% (by HPLC) | [1][5] |

| Boiling Point | 289.5 °C at 760 mmHg (for (R)-enantiomer) | |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | [3][6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 4 | [6] |

| Storage Conditions | 0-8 °C | [1][7] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the protection of the pyrrolidine nitrogen with a Boc group. The following workflow and protocol describe a common synthetic route.

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

This protocol is adapted from established synthetic procedures.[8]

-

Preparation: Dissolve (S)-pyrrolidin-2-ylmethanol (1 equivalent) in dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1 equivalent) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours, monitoring for completion via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue using silica gel column chromatography to yield the final product.[8]

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane or hexane/ethyl acetate.[4][8]

-

Loading: Dissolve the crude residue in a minimal amount of the starting eluent and load it onto the column.

-

Elution: Elute the column with the solvent system, gradually increasing polarity.

-

Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a colorless oil or low-melting solid.[1][4]

Applications in Research and Development

This compound is a cornerstone for synthetic campaigns in several scientific domains due to its versatile and chiral nature.

Caption: Key application areas for the title compound.

Pharmaceutical and Biochemical Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2] This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1][9] Its defined stereochemistry is crucial for achieving selective interactions with biological targets like enzymes and proteins, making it a valuable tool in biochemical studies to probe molecular interactions.[1]

Organic Synthesis and Downstream Reactions

In organic synthesis, the primary alcohol of this compound is a versatile functional group that can be transformed into various other functionalities, such as aldehydes, carboxylic acids, or halides, or used in coupling reactions. A common downstream application is the oxidation of the alcohol to an aldehyde, which is a key intermediate for further carbon-carbon bond-forming reactions.

Caption: Workflow for the oxidation to the corresponding aldehyde.

Experimental Protocol: TEMPO-mediated Oxidation

This protocol is based on a reported procedure for the oxidation of the title compound.[6]

-

Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM).

-

Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide.

-

Oxidation: Cool the vigorously stirred mixture to 0 °C. Add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise, maintaining the temperature at 0 °C.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][7]

Conclusion

This compound is a high-value chiral intermediate with broad applicability in modern chemical and pharmaceutical research. Its well-defined structure and versatile functional groups provide a reliable platform for the synthesis of complex, enantiomerically pure molecules. The protocols and data presented in this guide underscore its importance and provide a foundational resource for its effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]

- 5. molcore.com [molcore.com]

- 6. 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. usbio.net [usbio.net]

- 8. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to N-Boc-(S)-3-pyrrolidinemethanol and Related Chiral Building Blocks

An initial clarification on the chemical nomenclature: The compound name "N-Boc-(S)-3-pyrrolidinemethanol" is not standard and can be interpreted in a few ways. It most likely refers to a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, the (S) stereochemistry at a chiral center, and a hydroxymethyl group at the 3-position. The systematic name for this compound is (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate .

Alternatively, the name could be a slight misnomer for the more commonly used chiral building block, (S)-N-Boc-3-pyrrolidinol , which has a hydroxyl group directly attached to the 3-position of the pyrrolidine ring. Its systematic name is (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate .[1][2]

This guide will provide a comprehensive overview of the physical and chemical properties of both of these valuable compounds, with a primary focus on (S)-N-Boc-3-pyrrolidinol due to the wealth of available research and its widespread use in synthetic chemistry.

Part 1: (S)-N-Boc-3-pyrrolidinol

(S)-N-Boc-3-pyrrolidinol is a crucial chiral intermediate used extensively in the synthesis of a wide range of pharmaceutical compounds.[3][4] The presence of the Boc protecting group allows for selective reactions, while the chiral hydroxyl group serves as a key handle for building stereochemically complex molecules.[5]

Physical and Chemical Properties

The core physical and chemical characteristics of (S)-N-Boc-3-pyrrolidinol are summarized in the table below.

| Property | Value |

| CAS Number | 101469-92-5[2][6] |

| Molecular Formula | C₉H₁₇NO₃[2] |

| Molecular Weight | 187.24 g/mol [5][6][7] |

| Appearance | White to off-white crystalline solid or powder[4] |

| Melting Point | 60-64 °C[8] |

| Optical Activity | [α]²⁰/D +26±1, c = 1 in methanol (Note: sign of rotation can vary based on enantiomer)[4][5] |

| Solubility | Soluble in most organic solvents; insoluble in water.[5] |

| Density | 1.142 g/cm³[4] |

| Boiling Point | 273.3 °C at 760 mmHg[4] |

Experimental Protocols

Synthesis of (S)-N-Boc-3-pyrrolidinol via Asymmetric Reduction

A common method for synthesizing enantiomerically pure (S)-N-Boc-3-pyrrolidinol is the asymmetric reduction of the prochiral starting material, N-Boc-3-pyrrolidinone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established example of this strategy.[3]

Materials:

-

N-Boc-3-pyrrolidinone

-

(S)-2-Methyl-CBS-oxazaborolidine

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C.

-

A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise to the cooled solution.

-

A solution of borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) is added dropwise over 30 minutes, maintaining the temperature at -78 °C.[3]

-

The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.[3]

-

The reaction is carefully quenched by the slow addition of methanol at 0 °C.[3]

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[3]

-

The crude product is purified by flash column chromatography on silica gel to yield (S)-N-Boc-3-pyrrolidinol.[3]

Mandatory Visualizations

Caption: Chemical Structure of (S)-N-Boc-3-pyrrolidinol.

Caption: Asymmetric Synthesis Workflow.

Part 2: this compound

This compound is the literal interpretation of "N-Boc-(S)-3-pyrrolidinemethanol". While less commonly cited in readily available literature than its 3-hydroxy counterpart, it is a valuable chiral building block.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃[9] |

| Molecular Weight | 201.26 g/mol [9] |

| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate[9] |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--CO[9] |

| InChIKey | HKIGXXRMJFUUKV-QMMMGPOBSA-N[9] |

Experimental Protocols

A plausible synthetic route to N-Boc-3-pyrrolidine formaldehyde, a precursor to the target alcohol, involves the reduction of N-Boc-3-cyanopyrrolidine using diisobutylaluminum hydride (DIBAL-H).[10] Subsequent reduction of the aldehyde would yield the desired this compound.

General Synthesis Steps:

-

Cyanation: Introduction of a cyano group at the 3-position of a suitable pyrrolidine precursor.

-

Boc Protection: Protection of the pyrrolidine nitrogen with a Boc group.

-

Reduction to Aldehyde: Reduction of the nitrile to an aldehyde using a reagent like DIBAL-H.

-

Reduction to Alcohol: Reduction of the aldehyde to the primary alcohol.

Mandatory Visualization

Caption: Structure of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-(+)-N-Boc-3-pyrrolidinol (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:101469-92-5 | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

- 9. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Chiral pyrrolidine scaffolds are a cornerstone of modern medicinal chemistry and drug discovery. Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal for creating molecules that can interact with high specificity at biological targets. Indeed, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA)[1]. This technical guide provides an in-depth overview of the synthesis and application of these critical building blocks, with a focus on asymmetric organocatalysis, a powerful tool for their efficient and stereocontrolled preparation.

The Rise of Organocatalysis in Chiral Pyrrolidine Synthesis

The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized the synthesis of chiral compounds. The amino acid L-proline, in particular, has been lauded as the "simplest enzyme" for its ability to catalyze a wide range of stereoselective transformations with high efficiency[2]. Proline and its derivatives are frequently employed in the synthesis of chiral pyrrolidine-containing molecules through various carbon-carbon bond-forming reactions.

The pioneering work in this area includes the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an intramolecular aldol reaction catalyzed by proline, discovered in the early 1970s[3][4]. However, it was the report by List and Barbas in 2000 on the intermolecular proline-catalyzed aldol reaction that marked a significant breakthrough and sparked a renaissance in the field of organocatalysis[4][5]. These reactions typically proceed through an enamine-based mechanism, where the chiral catalyst and a carbonyl compound form a nucleophilic enamine intermediate that then reacts with an electrophile in a highly stereocontrolled manner.

Caption: General mechanism of proline-catalyzed asymmetric reactions.

Key Asymmetric Reactions for Pyrrolidine Synthesis

Several organocatalytic reactions are instrumental in the asymmetric synthesis of chiral pyrrolidines and their precursors. These methods offer mild reaction conditions and avoid the use of toxic or expensive metal catalysts[2].

-

Asymmetric Aldol Reaction: The direct asymmetric aldol reaction between ketones (like acetone) and various aldehydes, catalyzed by proline, is a foundational method[6]. This reaction provides access to chiral β-hydroxy ketones, which are versatile intermediates for further transformations into pyrrolidine derivatives.

-

Asymmetric Mannich Reaction: Proline and its derivatives also catalyze the direct asymmetric Mannich reaction, which involves the reaction of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds. These products are valuable precursors for chiral amines and other nitrogen-containing heterocycles.

-

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, mediated by chiral secondary amine catalysts, is a powerful strategy for creating stereocenters[7]. This reaction is particularly useful for the synthesis of precursors to bioactive γ-aminobutyric acid (GABA) derivatives[8].

Data Presentation: Performance of Chiral Pyrrolidine-Based Organocatalysts

The following table summarizes the performance of various chiral pyrrolidine-based organocatalysts in asymmetric Michael addition reactions, a key strategy for constructing functionalized chiral building blocks.

| Catalyst Type | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes | Nitromethane | 53-94 | 91-95 | [8] |

| Dialkylprolinol silyl ether | α,β-Unsaturated aldehydes | Nitromethane | 42-71 | 87-98 | [7] |

| 4-Hydroxy-L-prolinamide | α,β-Unsaturated aldehydes | Nitromethane | 46-77 | 80-99 | [7] |

| Spiropyrrolidine | α,β-Unsaturated aldehydes | Nitromethane | 63-88 | 83-96 | [7] |

| cis-2,5-Disubstituted pyrrolidine | α,β-Unsaturated aldehydes | Nitromethane | up to 91 | up to >99 | [8] |

Experimental Protocols: A Representative Asymmetric Aldol Reaction

The following is a representative experimental protocol for a proline-catalyzed direct asymmetric aldol reaction between acetone and an aldehyde, based on seminal work in the field[6].

Materials:

-

L-proline (30 mol%)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of the aldehyde in a 4:1 mixture of DMSO and acetone, add L-proline (30 mol%).

-

Stir the reaction mixture at room temperature for the specified duration (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral aldol product.

-

Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Caption: A typical experimental workflow for a proline-catalyzed aldol reaction.

Advanced Synthetic Strategies and Applications

Beyond proline catalysis, other innovative methods for constructing chiral pyrrolidines have emerged:

-

"Clip-Cycle" Synthesis: This strategy involves "clipping" together a N-protected bis-homoallylic amine with a thioacrylate to create an activated alkene. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields enantioenriched pyrrolidines[9]. This method is particularly useful for synthesizing 2,2- and 3,3-disubstituted and spiropyrrolidines[9].

-

Biocatalysis: Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency[10].

-

Chiral Pool Synthesis: Readily available and inexpensive chiral molecules like L-proline and 4-hydroxy-L-proline serve as versatile starting materials for the synthesis of a wide array of functionalized pyrrolidine derivatives[11].

The resulting chiral pyrrolidine building blocks are invaluable in drug discovery. For instance, (2R,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of potential antiviral and anticancer drugs where stereospecificity is crucial for efficacy and safety[12]. The pyrrolidine motif is also found in inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of neurodegenerative diseases[13].

Conclusion

Chiral pyrrolidine building blocks are indispensable tools in the development of new therapeutic agents. The advent of asymmetric organocatalysis, particularly using proline and its derivatives, has provided efficient and environmentally benign methods for their synthesis. The continued development of novel synthetic strategies, including biocatalysis and innovative cyclization reactions, will undoubtedly expand the chemical space accessible to medicinal chemists. A thorough understanding of the synthesis and application of these versatile scaffolds is essential for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for sequential and site-selective modifications, making it a key intermediate in multi-step synthetic routes. This guide provides a comprehensive overview of its safety, handling, and key applications to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a colorless to light orange or yellow, clear liquid or a white to light yellow solid, underscoring the importance of consulting the supplier-specific information.[1] It is stable at room temperature with a long shelf life when stored properly.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | --INVALID-LINK--[2] |

| Molecular Weight | 201.27 g/mol | --INVALID-LINK--[2] |

| CAS Number | 199174-24-8 | --INVALID-LINK--[3] |

| Appearance | Clear, colorless to light orange/yellow liquid or white to light yellow solid | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 285-291 °C | --INVALID-LINK--[4] |

| Density | 1.089 g/cm³ | --INVALID-LINK--[4] |

| Flash Point | 128.9 °C | --INVALID-LINK--[4] |

| Refractive Index | 1.4680 to 1.4720 | --INVALID-LINK--[4] |

| pKa | 14.93 ± 0.10 (Predicted) | --INVALID-LINK--[4] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | --INVALID-LINK--[4] |

Safety and Hazard Information

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | ⚠️ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | ⚠️ | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | ⚠️ | Warning | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | 環境 | Warning | H410: Very toxic to aquatic life with long lasting effects |

GHS classification data is compiled from multiple sources and may vary slightly between suppliers.

Precautionary Statements

A comprehensive list of precautionary statements is provided below:

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | P301 + P310 | P405 | P501 |

| P264 | Wash skin thoroughly after handling. | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Store locked up. | Dispose of contents/container to an approved waste disposal plant. |

| P270 | Do not eat, drink or smoke when using this product. | P302 + P352 | ||

| P271 | Use only outdoors or in a well-ventilated area. | IF ON SKIN: Wash with plenty of water. | ||

| P273 | Avoid release to the environment. | P304 + P340 | ||

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305 + P351 + P338 | ||||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||||

| P312 | ||||

| Call a POISON CENTER/doctor if you feel unwell. | ||||

| P321 | ||||

| Specific treatment (see supplemental first aid instruction on this label). | ||||

| P330 | ||||

| Rinse mouth. | ||||

| P332 + P313 | ||||

| If skin irritation occurs: Get medical advice/ attention. | ||||

| P337 + P313 | ||||

| If eye irritation persists: Get medical advice/ attention. | ||||

| P362 + P364 | ||||

| Take off contaminated clothing and wash it before reuse. | ||||

| P391 | ||||

| Collect spillage. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. Ensure that gloves are changed frequently, especially after contact with the substance.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when handling the substance outside of a fume hood or when aerosols may be generated.

Safe Handling Practices

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

If handling the solid form, avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling the substance.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a dark place, as some sources suggest light sensitivity.[4]

-

Recommended storage is at room temperature.[4]

Experimental Protocols

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a versatile intermediate. The primary alcohol can undergo various transformations such as oxidation, mesylation for subsequent nucleophilic substitution, or participation in Mitsunobu reactions. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

General Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine in a laboratory setting.

Caption: General laboratory workflow for handling (S)-1-Boc-3-(hydroxymethyl)pyrrolidine.

Representative Reaction: Oxidation to Aldehyde

The primary alcohol of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine can be oxidized to the corresponding aldehyde, a key intermediate for further carbon-carbon bond-forming reactions. A common method for this transformation is the Dess-Martin periodinane (DMP) oxidation.

Materials:

-

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine

-

Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by silica gel column chromatography if necessary.

Representative Reaction: Mesylation

Activation of the hydroxyl group as a mesylate allows for subsequent nucleophilic substitution, often with inversion of stereochemistry.

Materials:

-

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware

Procedure:

-

Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C until completion, as monitored by TLC.

-

Perform an aqueous work-up by adding water and separating the layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Role in Drug Discovery: Intermediate for REV-ERB Agonist SR9009

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a documented intermediate in the synthesis of SR9009.[5] SR9009 is a synthetic agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are key regulators of the circadian clock and metabolism.

The REV-ERB signaling pathway is a critical component of the mammalian circadian clock. The core clock mechanism involves a transcription-translation feedback loop. The heterodimer of CLOCK and BMAL1 proteins activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus and inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. REV-ERBα/β acts as an additional regulatory loop by directly repressing the transcription of Bmal1. By activating REV-ERB, agonists like SR9009 can modulate the expression of core clock genes and influence various metabolic processes.

Caption: Simplified diagram of the REV-ERB role in the circadian clock.

Conclusion

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is a valuable and versatile chiral intermediate for chemical synthesis. Its hazardous nature necessitates strict adherence to safety and handling protocols. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to utilize this compound safely and effectively in the pursuit of new therapeutic agents.

References

In-Depth Technical Guide: Physicochemical Properties of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and relevant synthetic workflows for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Topic: Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. Understanding the solubility of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in various solvent systems is essential for its application in synthetic chemistry and pharmaceutical sciences.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mg/mL) for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is not extensively documented in publicly available literature, its qualitative solubility in common laboratory solvents has been reported. The following table summarizes the available information.

| Solvent System | Temperature (°C) | Solubility |

| Water | Not Specified | Slightly Soluble[1][2] |

| Chloroform | Not Specified | Soluble[1][2] |

| Methanol | Not Specified | Soluble[1] |

| Dichloromethane (DCM) | Not Specified | Soluble |

| Tetrahydrofuran (THF) | Not Specified | Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols

A detailed experimental protocol for the determination of solubility is crucial for obtaining reliable and reproducible data. Below is a generalized methodology based on the conventional shake-flask method, which can be adapted for tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate in a specified solvent at a controlled temperature.

Materials:

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Shaking incubator or thermostated water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent inflation of the measured solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original undiluted supernatant, taking into account the dilution factor.

-

The resulting concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of pyrrolidine derivatives like tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, which is often synthesized from a precursor such as N-Boc-L-proline.

References

Spectroscopic and Analytical Profile of (S)-Boc-3-hydroxymethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (S)-Boc-3-hydroxymethylpyrrolidine. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate analytical characterization is crucial for its use in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and provides detailed experimental protocols for data acquisition.

Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate[1] |

| Synonyms | (S)-1-Boc-3-hydroxymethylpyrrolidine, this compound |

| CAS Number | 199174-24-8[1] |

| Molecular Formula | C₁₀H₁₉NO₃[1][2] |

| Molecular Weight | 201.26 g/mol [1][2] |

| Appearance | Colorless oil[2] |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-Boc-3-hydroxymethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | Pyrrolidine ring proton |

| 3.73 – 3.63 | m | 2H | Pyrrolidine ring protons |

| 3.40 – 3.26 | m | 2H | -CH₂OH |

| 1.99 – 1.73 | m | 4H | Pyrrolidine ring protons |

| 1.67 – 1.48 | m | 3H | Pyrrolidine ring proton and -OH |

| 1.46 | s | 9H | Boc group (-C(CH₃)₃) |

| 1.45 – 1.32 | m | 1H | Pyrrolidine ring proton |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 126 MHz

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (Boc group) |

| 79.3 | -C (CH₃)₃ (Boc group) |

| 62.8 | -C H₂OH |

| 56.9 | Pyrrolidine ring carbon |

| 46.4 | Pyrrolidine ring carbon |

| 31.0 | Pyrrolidine ring carbon |

| 30.6 | Pyrrolidine ring carbon |

| 29.3 | Pyrrolidine ring carbon |

| 28.7 | -C(C H₃)₃ (Boc group) |

| 23.6 | Pyrrolidine ring carbon |

Infrared (IR) Spectroscopy

Technique: Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3428 | Strong, Broad | O-H stretch (alcohol) |

| 2971, 2872 | Strong | C-H stretch (alkane) |

| 1692 | Strong | C=O stretch (carbamate) |

| 1478, 1457 | Medium | C-H bend (alkane) |

| 1397, 1366 | Medium | C-H bend (gem-dimethyl of Boc group) |

| 1251 | Strong | C-N stretch |

| 1169 | Strong | C-O stretch (carbamate) |

| 1109, 1059 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

| m/z | Ion | Description |

| 202.1439 | [M+H]⁺ | Protonated molecular ion |

| 224.1259 | [M+Na]⁺ | Sodium adduct |

| 146.0919 | [M+H-C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |

| 102.0862 | [M+H-Boc]⁺ | Loss of the entire Boc group (100 Da) |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-Boc-3-hydroxymethylpyrrolidine and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 500 MHz.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 126 MHz.

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) FT-IR is recommended as the sample is an oil.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth moistened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of (S)-Boc-3-hydroxymethylpyrrolidine directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.

-

-

Data Analysis: The instrument software will generate the transmittance or absorbance spectrum. Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.

-

Sample Preparation:

-

Prepare a stock solution of (S)-Boc-3-hydroxymethylpyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Identify other adducts (e.g., [M+Na]⁺) and characteristic fragment ions.

-

Compare the observed exact mass with the calculated theoretical mass to confirm the elemental composition.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-Boc-3-hydroxymethylpyrrolidine.

Caption: Workflow for the spectroscopic characterization of (S)-Boc-3-hydroxymethylpyrrolidine.

References

A Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, is a crucial building block in modern medicinal chemistry. Its stereodefined structure makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a representative synthetic protocol, and its application in the synthesis of antiviral agents.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial suppliers. While purity levels are consistently high, data on enantiomeric excess (ee), a critical parameter for chiral compounds, is not always explicitly stated by all vendors. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity and enantiomeric excess information.

| Supplier/Source | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |

| General Data (PubChem) [1] | 199174-24-8 | 201.26 | - | - | - |

| Career Henan Chemical Co. [2] | 199174-24-8 | 201.26 | 99% | - | - |

| Chem-Impex [3] | 199174-24-8 | 201.26 | ≥ 95% (HPLC) | Low melting solid | 0-8°C |

| BuyersGuideChem [4] | 199174-24-8 | 201.26 | 97+% | - | - |

| ChemScene [5] | 199174-24-8 | 201.26 | ≥95% | - | Room temperature |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | PubChem[1] |

| IUPAC Name | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | PubChem[1] |

| Boiling Point | 289.5 °C at 760 mmHg | LookChem[6] |

| Density | 1.084 g/cm³ | LookChem[6] |

| Refractive Index | 1.483 | LookChem[6] |

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid. The following is a representative experimental protocol adapted from general procedures for similar reductions.[7]

Reaction: Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Reagents and Materials:

-

(S)-1-Boc-pyrrolidine-3-carboxylic acid

-

Borane-tetrahydrofuran complex (BH3·THF) or Sodium Borohydride (NaBH4) with a suitable activating agent (e.g., iodine or a Lewis acid)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add the borane-THF complex solution dropwise to the stirred solution of the carboxylic acid. If using sodium borohydride, it may be added portionwise, followed by the activating agent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Drug Synthesis: A Workflow Example

This compound is a key starting material in the synthesis of various pharmaceutical agents, including antiviral drugs. Its chiral center is incorporated into the final API, making its enantiomeric purity crucial. A notable application is in the synthesis of intermediates for protease inhibitors.

The following diagram illustrates a conceptual workflow for the conversion of this compound to a key synthetic intermediate.

Caption: Synthetic conversion of the starting material to a key drug intermediate.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. Its utility in the stereoselective synthesis of complex molecules, particularly antiviral agents, underscores its importance in drug discovery and development. While this guide provides a comprehensive overview, researchers should always consult supplier-specific data and validate synthetic methods for their specific applications.

References

- 1. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-1-Boc-3-(Hydroxymethyl)pyrrolidine | C10H19NO3 - BuyersGuideChem [buyersguidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry

Introduction

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry. Its stereodefined pyrrolidine scaffold, coupled with a protected amine and a primary alcohol, provides a valuable platform for the synthesis of complex, biologically active molecules. This document provides detailed application notes on its use in the development of antiviral agents, specifically focusing on Hepatitis C Virus (HCV) NS3/4A protease inhibitors, and includes experimental protocols for the synthesis of a key intermediate.

Application in the Synthesis of HCV NS3/4A Protease Inhibitors

The pyrrolidine moiety is a common structural feature in a number of potent HCV NS3/4A protease inhibitors.[1] The non-structural protein 3 (NS3) and its cofactor NS4A form a serine protease complex that is essential for the replication of the Hepatitis C virus. This protease is responsible for cleaving the HCV polyprotein into mature viral proteins. Inhibition of the NS3/4A protease blocks the viral life cycle, making it a prime target for antiviral drug development.

The (S)-configuration of the 3-hydroxymethylpyrrolidine scaffold is often crucial for optimal binding to the active site of the NS3/4A protease. The hydroxyl group can be further functionalized or used as a key interaction point within the enzyme's binding pocket. The Boc-protecting group on the pyrrolidine nitrogen allows for controlled, stepwise synthesis, enabling the construction of complex peptidomimetic inhibitors.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate derived from this compound, which can be further elaborated to generate potent HCV NS3/4A protease inhibitors.

Protocol 1: Oxidation of this compound to the Corresponding Aldehyde

This protocol describes the conversion of the primary alcohol of the starting material to an aldehyde, a versatile intermediate for further chemical transformations.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate.

Protocol 2: Reductive Amination to Introduce a Side Chain

This protocol details the coupling of the aldehyde intermediate with an amine, a common step in building peptidomimetic structures.

Materials:

-

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (from Protocol 1)

-

A primary amine (e.g., benzylamine, 1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and the desired primary amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel to yield the desired secondary amine.

Quantitative Data

While a complete synthesis of a final drug molecule from this compound with corresponding IC50 values is not detailed in a single publicly available source, the following table presents the inhibitory activities of several HCV NS3/4A protease inhibitors that incorporate a pyrrolidine-like scaffold, illustrating the potency that can be achieved with this structural motif.

| Compound | Target | IC50 / Ki (nM) | Genotype | Reference |

| A Metalloprotoporphyrin (CoPP) | NS3/4A Protease | 1400 | 1a, 1b, 2a, 3a | [2] |

| A Metalloprotoporphyrin (FePP) | NS3/4A Protease | 6500 | 1a, 1b, 2a, 3a | [2] |

Signaling Pathway and Experimental Workflow

HCV NS3/4A Protease Inhibition and Viral Polyprotein Processing

The primary mechanism of action for HCV NS3/4A protease inhibitors is the disruption of the viral replication cycle by preventing the processing of the HCV polyprotein.

Caption: Inhibition of HCV NS3/4A protease blocks viral polyprotein processing.

General Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of novel HCV inhibitors from this compound follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Workflow for synthesis and evaluation of HCV protease inhibitors.

References